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Terreic acid (6CI) -

Terreic acid (6CI)

Catalog Number: EVT-8341642
CAS Number:
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
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Product Introduction

Description
Terreic acid (6CI) is a natural product found in Aspergillus terreus with data available.
Overview

Terreic acid is a naturally occurring compound classified as a fungal metabolite. It is primarily known for its role as an inhibitor of bacterial enzymes, particularly in the context of antibiotic resistance. This compound has garnered attention in scientific research due to its potential therapeutic applications, especially in inhibiting bacterial growth and enzyme activity.

Source

Terreic acid is derived from various species of fungi, particularly those within the genera Penicillium and Aspergillus. It is produced as a secondary metabolite during fungal growth and has been isolated from different fungal cultures. The compound is identified by its Chemical Abstracts Service number, 121-40-4, and has a molecular formula of C7H6O4C_7H_6O_4 with a molecular weight of approximately 154.12 g/mol .

Classification

Terreic acid falls under the classification of organic acids and can be categorized as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings. Its classification is significant in understanding its chemical behavior and potential interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of terreic acid can be achieved through various methods, primarily involving the fermentation of specific fungal strains under controlled conditions. The production process often includes:

  1. Fermentation: Cultivating fungi such as Penicillium species in nutrient-rich media.
  2. Extraction: Isolating terreic acid from the fermentation broth using solvent extraction techniques.
  3. Purification: Employing methods like liquid chromatography to obtain pure terreic acid for further analysis .

Technical Details

The fermentation process typically requires optimal conditions such as temperature, pH, and aeration to maximize yield. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor the production and purity of terreic acid during synthesis .

Molecular Structure Analysis

Data

  • Molecular Formula: C7H6O4C_7H_6O_4
  • Molecular Weight: 154.12 g/mol
  • Functional Groups: Hydroxyl (–OH), carboxylic acid (–COOH), and carbonyl (C=O) groups.

The presence of these functional groups is crucial for its interaction with biological targets, particularly in enzyme inhibition.

Chemical Reactions Analysis

Reactions

Terreic acid is known to participate in various chemical reactions, primarily involving its role as an inhibitor. Notably, it acts on the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for bacterial cell wall synthesis. The reaction mechanism involves:

  1. Covalent Binding: Terreic acid forms a covalent bond with the cysteine residue (Cys115) of MurA.
  2. Enzyme Inhibition: This binding inhibits the catalytic activity of the enzyme, thereby preventing bacterial growth and proliferation .

Technical Details

The crystallization studies have shown that terreic acid binds in an open enzyme state, which suggests that it may stabilize certain conformations of MurA that are inactive for substrate binding .

Mechanism of Action

Process

The mechanism through which terreic acid exerts its inhibitory effects involves several steps:

  1. Enzyme Recognition: Terreic acid recognizes and binds to specific residues on the MurA enzyme.
  2. Covalent Modification: The compound modifies the active site through covalent attachment, effectively blocking substrate access.
  3. Inhibition Confirmation: Studies have confirmed that this modification leads to a significant reduction in enzymatic activity.

Data

Research indicates that terreic acid's inhibition kinetics can be characterized by non-linear regression analysis, revealing its potency as an inhibitor against MurA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Terreic acid typically appears as a white to off-white powder.
  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Acidity: Terreic acid exhibits acidic properties due to its carboxylic group, contributing to its reactivity.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that terreic acid maintains its structural integrity during typical experimental procedures employed in biochemical assays .

Applications

Scientific Uses

Terreic acid has several notable applications in scientific research:

  1. Antimicrobial Research: Its ability to inhibit bacterial enzymes makes it a candidate for developing new antibiotics.
  2. Biochemical Studies: Used as a tool compound to study enzyme mechanisms and interactions.
  3. Pharmaceutical Development: Potentially useful in designing drugs targeting bacterial resistance mechanisms.
Biosynthesis and Metabolic Engineering of Terreic Acid

Genomic Characterization of Terreic Acid Biosynthetic Gene Clusters in Aspergillus terreus

The biosynthetic pathway for terreic acid (6CI), a quinone epoxide with selective Bruton’s tyrosine kinase inhibitory activity, is encoded within a compact gene cluster in Aspergillus terreus. Genomic analyses of Aspergillus terreus NIH2624 identified a 7-gene cluster (ATEG06272–ATEG06280) spanning 12.8 kb, with deletion studies confirming its necessity for terreic acid production [1] [4]. The cluster's boundaries were defined by gene knockout experiments, where disruptions of flanking genes (ATEG06270–ATEG06282) revealed that only seven core genes (atA, atB, atC, atD, atE, atF, atG, and atX) are essential for biosynthesis [1]. Comparative genomics across 11 Aspergillus terreus strains demonstrated conservation of this cluster, though polymorphisms in tailoring enzymes suggest strain-specific metabolic capabilities [6] [10].

Table 1: Core Genes in Terreic Acid Biosynthetic Cluster

Gene LocusGene SymbolPredicted FunctionExperimental Validation
ATEG_06272atASalicylate 1-monooxygenase (decarboxylase)ΔatA accumulates 6-methylsalicylic acid
ATEG_06273atBMajor facilitator superfamily transporterNon-essential for biosynthesis; deletion retains production
ATEG_06274atCGlucose-methanol-choline oxidoreductaseΔatC accumulates terremutin
ATEG_06275atX6-methylsalicylic acid synthase (6-MSAS)ΔatX abolishes terreic acid production
ATEG_06276atDEpoxidase/cyclooxygenaseΔatD blocks pathway; no intermediates accumulated
ATEG_06277atECytochrome P450 monooxygenaseΔatE accumulates (2Z,4E)-2-methyl-2,4-hexadienedioic acid
ATEG_06278atFZinc-finger transcription factorNon-essential in heterologous systems
ATEG_06280atGCytochrome P450 monooxygenase (helper)Required for 3-methylcatechol hydroxylation

Role of Polyketide Synthase (PKS) Pathways in Terreic Acid Production

Terreic acid biosynthesis initiates with the assembly of 6-methylsalicylic acid (6-MSA) by the iterative type I polyketide synthase AtX. This multidomain enzyme incorporates one acetyl-CoA starter unit and three malonyl-CoA extender units through catalytic domains including β-ketoacyl synthase (KS), acyltransferase (AT), ketoreductase (KR), thioester hydrolase (TH), and acyl carrier protein (ACP) [1] [8]. The TH domain uniquely enables product release via hydrolysis, a rare feature among fungal PKSs [1]. Isotopic labeling studies confirm 6-MSA as the sole carbon backbone precursor, undergoing sequential oxidative transformations [4].

Post-PKS modifications involve:

  • Decarboxylative Hydroxylation: AtA (FAD-dependent monooxygenase) converts 6-MSA to 3-methylcatechol, verified by its accumulation in atAΔ strains [1] [4].
  • Aromatic Hydroxylation: AtE (P450 monooxygenase) and AtG (auxiliary P450) catalyze 3-methylcatechol hydroxylation to form 3-methyl-1,2,4-benzenetriol. Deletion of atE leads to shunt product formation due to non-enzymatic degradation [1] [4].
  • Epoxidation and Oxidation: AtD mediates cyclooxygenation to form terremutin, while AtC oxidizes terremutin’s hydroxyl group to yield the quinone epoxide terreic acid [4].

Heterologous Expression Systems for Terreic Acid Synthesis

1.3.1 Streptomyces as a Chassis for Heterologous Production

Streptomyces species offer advantages as heterologous hosts due to their native capacity for polyketide production, efficient protein secretion, and tolerance to secondary metabolites. The Micro-HEP platform in Streptomyces coelicolor A3(2)-2023 enables high-yield terreic acid synthesis through:

  • Deletion of four endogenous biosynthetic gene clusters (BGCs) to eliminate metabolic competition [9].
  • Integration of Aspergillus terreus terreic acid BGC into engineered recombinase-mediated cassette exchange (RMCE) sites (attBφC31, loxP, vox, rox) using conjugation-competent Escherichia coli donors [9].
  • Copy number amplification (2–4 copies) via RMCE, which linearly increases terreic acid titers by 1.8–3.2-fold compared to single-copy integrations [9].

Table 2: Heterologous Host Systems for Terreic Acid Production

Host SystemAdvantagesLimitationsTerreic Acid Yield
Streptomyces coelicolorEndogenous methylmalonyl-CoA precursors; efficient PKS foldingRequires codon optimization; complex DNA transfer0.8–1.2 g/L (multi-copy)
Pichia pastorisHigh 6-MSA production (2.2 g/L); eukaryotic chaperonesLimited P450 activity; requires multiple plasmids61 mg/L (3-methylcatechol)
Escherichia coliRapid genetic manipulationPoor PKS solubility; lacks epoxidation machineryNot detected

CRISPR-Cas9-Mediated Pathway Optimization

CRISPR-Cas9 facilitates precise engineering of terreic acid pathways:

  • In Aspergillus terreus, Cas9 ribonucleoproteins (RNPs) disrupt lactate dehydrogenase (ldh), redirecting carbon flux from lactate to acetyl-CoA (terreic acid precursor) and increasing titers by 78% [3] [5].
  • In Streptomyces, multiplexed gRNAs delete competing BGCs (e.g., actinorhodin) and integrate attB sites for terreic acid cluster insertion, improving yields by 2.3-fold [5] [9].
  • Base editing (dCas9-fused cytidine deaminase) activates silent promoters in the terreic acid cluster, enhancing transcription of atE and atG by 4.5-fold [7].

Isotopic Labeling Studies for Precursor Flux Analysis

Radiolabeled ([1-¹⁴C]-acetate) and stable-isotope ([1,2-¹³C₂]-acetate) tracing established 6-MSA as the exclusive terreic acid precursor, with isotopic enrichment patterns confirming:

  • Retention of all six carbons from acetate in the terreic acid quinone core [1] [4].
  • Decarboxylation of 6-MSA at C1 position, verified by ¹³C-NMR in atAΔ strains accumulating ¹³C-labeled 6-MSA [4].
  • Non-enzymatic decomposition of 3-methylcatechol in atEΔ strains yields (2Z,4E)-2-methyl-2,4-hexadienedioic acid, identified via ¹H-¹³C HSQC correlations [1].

Properties

Product Name

Terreic acid (6CI)

IUPAC Name

3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3

InChI Key

ATFNSNUJZOYXFC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2C(C1=O)O2)O

Canonical SMILES

CC1=C(C(=O)C2C(C1=O)O2)O

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